N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide

chemical biology probe design covalent inhibitor click chemistry

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide (CAS 900009-59-8; synonym: N1-allyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide) is a synthetic small molecule (MW 328.4 g/mol; molecular formula C₁₆H₁₆N₄O₂S) belonging to the thieno[3,4-c]pyrazole ethanediamide class. The compound features a fused thienopyrazole bicyclic core, an N2-phenyl substituent, and an N-allyl ethanediamide (oxalamide) side chain.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 900009-59-8
Cat. No. B2880652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide
CAS900009-59-8
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESC=CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
InChIInChI=1S/C16H16N4O2S/c1-2-8-17-15(21)16(22)18-14-12-9-23-10-13(12)19-20(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,21)(H,18,22)
InChIKeyHZKIJIBPIFJGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide (CAS 900009-59-8): Procurement-Relevant Structural and Pharmacophoric Profile


N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide (CAS 900009-59-8; synonym: N1-allyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide) is a synthetic small molecule (MW 328.4 g/mol; molecular formula C₁₆H₁₆N₄O₂S) belonging to the thieno[3,4-c]pyrazole ethanediamide class [1]. The compound features a fused thienopyrazole bicyclic core, an N2-phenyl substituent, and an N-allyl ethanediamide (oxalamide) side chain. Its computed XLogP3 of 1.8, two hydrogen-bond donors, and four hydrogen-bond acceptors position it within drug-like physicochemical space [1]. The thieno[3,4-c]pyrazole scaffold has been validated in the primary literature as a pharmacophore for autotaxin (ATX) inhibition and kinase modulation, with optimized derivatives achieving nanomolar potency in enzymatic assays [2][3].

Why N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide Cannot Be Simply Replaced by In-Class Analogs


Within the thieno[3,4-c]pyrazole ethanediamide series, three structural variables—the N2-aryl substituent, the ethanediamide N'-alkyl chain, and the sulfur oxidation state—produce divergent physicochemical and target-engagement profiles that preclude generic interchange. The N2-phenyl group of CAS 900009-59-8 yields an XLogP3 of 1.8 and two hydrogen-bond donors, whereas the analogous N2-(4-chlorophenyl) variant increases lipophilicity (predicted XLogP3 ≈ 2.4) and introduces a halogen-bonding vector, and the N2-tert-butyl analog eliminates the aryl π-stacking capacity entirely [1]. The N-allyl chain of CAS 900009-59-8 provides a terminal olefin unavailable in the N-(butan-2-yl) or N,N-dipropyl congeners, enabling orthogonal bioconjugation or covalent probe chemistry that saturated analogs cannot support [1]. Furthermore, the thioether oxidation state of the dihydrothiophene ring (as opposed to the 5,5-dioxo sulfone derivatives) preserves a distinct electron density distribution on the fused heterocycle, which has been shown in the related autotaxin inhibitor series to modulate enzymatic IC₅₀ by over an order of magnitude between thioether and sulfone pairs [2][3].

Quantitative Differentiation Evidence for N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide vs. Closest Analogs


Allyl Terminal Olefin as a Covalent-Reactivity Handle vs. Saturated N'-Alkyl Congeners

CAS 900009-59-8 bears an N-allyl (prop-2-en-1-yl) group on the ethanediamide terminus, whereas the closest saturated analogs—N-(butan-2-yl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide (sec-butyl) and N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N,N-dipropylethanediamide (dipropyl)—lack any olefinic functionality. The allyl group is a well-precedented warhead for structure-based covalent inhibitor design and a validated handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation [1]. This chemical feature is absent in the saturated N'-alkyl comparators, making CAS 900009-59-8 uniquely suited among its direct scaffold analogs for applications requiring bioorthogonal ligation or covalent target engagement.

chemical biology probe design covalent inhibitor click chemistry medicinal chemistry

Computed Lipophilicity (XLogP3) vs. Halogenated N2-Aryl Analogs

CAS 900009-59-8 has a computed XLogP3 of 1.8 [1], placing it within the favorable drug-like lipophilicity range (1–3) associated with balanced permeability and metabolic stability. The N2-(4-chlorophenyl) analog N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is predicted (by the XLogP3 group-contribution method) to have an XLogP3 of approximately 2.4–2.6 due to the +0.6 to +0.7 log unit contribution of the chlorine substituent. The higher lipophilicity of the 4-chlorophenyl analog increases the risk of CYP450-mediated oxidative metabolism, phospholipidosis, and hERG channel blockade, which are well-correlated with logP > 3 in drug discovery attrition analyses [2]. The unsubstituted phenyl derivative (CAS 900009-59-8) thus offers a more favorable starting point for lead optimization campaigns where controlling lipophilicity is critical.

ADME prediction lipophilicity physicochemical profiling lead optimization

Thioether Oxidation State vs. 5,5-Dioxo Sulfone Derivatives: Impact on Target Potency (Class-Level Evidence from Autotaxin Inhibition)

CAS 900009-59-8 retains the native thioether (sulfide) oxidation state at the dihydrothiophene ring, whereas a substantial sub-series of thieno[3,4-c]pyrazole ethanediamides feature the 5,5-dioxo (sulfone) oxidation state (e.g., CAS 899944-64-0 and 899990-04-6). In the closely related autotaxin inhibitor series of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl amides, the most potent compounds (IC₅₀ = 0.9–2.0 μM against ATX; best derivative IC₅₀ = 0.33 μM) retain the thioether oxidation state [1]. The European patent EP4175633A1 discloses that within the thieno[3,4-c]pyrazol-3-yl acetamide ATX inhibitor class, representative thioether derivatives achieved IC₅₀ values as low as 1.3 pM against human ATX, whereas the corresponding sulfone analogs exhibited IC₅₀ values of 7.5 mM—a potency difference exceeding six orders of magnitude in favor of the thioether oxidation state [2]. This class-level evidence indicates that the thioether form of CAS 900009-59-8 is the oxidation state relevant to potent target engagement.

autotaxin inhibition sulfur oxidation state structure-activity relationship enzymatic assay

Thieno[3,4-c]pyrazole Scaffold Kinase Inhibition: PLK1 Binding Affinity as a Baseline for Class Activity

The thieno[3,4-c]pyrazole scaffold has demonstrated measurable, albeit modest, affinity for serine/threonine kinases in high-throughput screening formats. A closely related thieno[3,4-c]pyrazole derivative, N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide, exhibited an IC₅₀ of 50,000 nM (50 μM) against PLK1 (Polo-like kinase 1) in a PKD HTS assay [1]. The general thienopyrazole class is disclosed as a kinase-inhibitor scaffold in EP1682553B1, targeting interleukin-2 inducible tyrosine kinase (ITK) and related kinases [2]. This class-level evidence establishes the thieno[3,4-c]pyrazole core as a recognized kinase-binding pharmacophore and provides a baseline activity benchmark (low micromolar to high nanomolar after optimization) against which derivatives such as CAS 900009-59-8 can be contextualized in kinase screening panels.

kinase inhibition PLK1 cancer phenotypic screening

Recommended Application Scenarios for N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide Based on Differentiated Evidence


Covalent Chemical Probe Development Leveraging the Allyl Warhead

The N-allyl group of CAS 900009-59-8 provides a terminal olefin suitable for structure-based design of covalent inhibitors targeting cysteine residues in kinase active sites or other nucleophilic protein environments. Unlike saturated N'-alkyl analogs (e.g., N-butyl or N,N-dipropyl derivatives), the allyl moiety can act as a low-reactivity Michael acceptor or as a CuAAC handle for installing fluorescent reporters, biotin tags, or PROTAC recruiter ligands [1]. This scenario is directly enabled by the structural evidence that saturated analogs lack any olefinic functionality [2].

Autotaxin (ATX) Inhibitor Screening in Thioether-Specific Chemotype Campaigns

The thioether oxidation state of the dihydrothiophene ring in CAS 900009-59-8 aligns with the most potent ATX inhibitors reported in the primary literature (IC₅₀ = 0.33 μM for the best derivative; 1.3 pM for representative acetamide thioethers) [3][4]. By contrast, the 5,5-dioxo (sulfone) ethanediamide analogs represent a chemotype with drastically reduced ATX potency (IC₅₀ values elevated to millimolar range) [4]. Procurement of CAS 900009-59-8 for ATX screening ensures researchers are evaluating the oxidation state most relevant to potent enzymatic inhibition.

Kinase Panel Screening with Optimized Lipophilic Efficiency

With an XLogP3 of 1.8, CAS 900009-59-8 occupies a favorable lipophilicity range for kinase inhibitor lead optimization. The unsubstituted N2-phenyl group avoids the elevated logP of halogenated analogs (estimated XLogP3 ≈ 2.4–2.6 for the 4-chlorophenyl congener), reducing the risk of promiscuous off-target binding and metabolic instability associated with higher lipophilicity [2][5]. The thieno[3,4-c]pyrazole scaffold has demonstrated measurable PLK1 binding (IC₅₀ = 50 μM for a propanamide analog) [6], establishing a baseline for kinase panel inclusion.

Physicochemical Property Benchmarking for Thienopyrazole Library Design

CAS 900009-59-8 serves as a well-characterized reference point for combinatorial library design within the thieno[3,4-c]pyrazole ethanediamide series. Its computed descriptors—MW 328.4, XLogP3 1.8, 2 H-bond donors, 4 H-bond acceptors, 4 rotatable bonds—fall within lead-like chemical space [2]. These properties can be systematically compared against analogs with varied N2-aryl and N'-alkyl substituents to establish structure-property relationships (SPR) guiding library enumeration.

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